

# Cemdomespib for Diabetic Peripheral Neuropathy: A Technical Guide

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## **Executive Summary**

Cemdomespib (also known as RTA 901 and BIIB143) is a novel, orally bioavailable small molecule that acts as a modulator of Heat Shock Protein 90 (Hsp90). Its mechanism of action, which involves the induction of Heat Shock Protein 70 (Hsp70), has positioned it as a potential therapeutic agent for neurodegenerative diseases, including diabetic peripheral neuropathy (DPN). Preclinical studies have demonstrated promising results in animal models of DPN, suggesting a potential to reverse sensory deficits and improve nerve function. However, a Phase 2 clinical trial (CYPRESS) in patients with painful diabetic peripheral neuropathy was terminated due to a failure to meet its primary efficacy endpoint. This technical guide provides a comprehensive overview of the research on Cemdomespib for DPN, including its mechanism of action, preclinical data, and clinical trial findings, to inform future research and development efforts in this area.

### **Introduction to Diabetic Peripheral Neuropathy**

Diabetic peripheral neuropathy is a common and often debilitating complication of diabetes, characterized by progressive nerve damage, primarily affecting the peripheral nerves.[1] This damage can lead to a range of symptoms, including pain, numbness, tingling, and loss of sensation, significantly impacting the quality of life for patients.[1] The underlying pathophysiology of DPN is complex and multifactorial, involving hyperglycemia-induced metabolic and vascular changes that lead to oxidative stress, inflammation, and neuronal



damage.[1] Current treatments for DPN primarily focus on managing symptoms, particularly neuropathic pain, and there is a significant unmet need for disease-modifying therapies that can halt or reverse the progression of nerve damage.[2]

### **Cemdomespib: Mechanism of Action**

**Cemdomespib**'s therapeutic potential in DPN is attributed to its unique mechanism of action as a C-terminal modulator of Hsp90.[3] Unlike many Hsp90 inhibitors that target the N-terminus, **Cemdomespib**'s interaction with the C-terminus leads to the induction of Hsp70, a key molecular chaperone with neuroprotective functions.[3][4]

#### The Hsp90/Hsp70 Chaperone System

The Hsp90/Hsp70 chaperone system plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and degradation of a wide range of proteins. In the context of DPN, chronic hyperglycemia and associated metabolic stress can lead to an accumulation of misfolded and damaged proteins within neurons, contributing to cellular dysfunction and eventual cell death.

## Cemdomespib's Modulation of the Heat Shock Response

**Cemdomespib** disrupts the interaction between Hsp90 and its co-chaperones, leading to the activation of Heat Shock Factor 1 (HSF1). Activated HSF1 then translocates to the nucleus and initiates the transcription of genes encoding for heat shock proteins, most notably Hsp70.[4]

#### **Neuroprotective Effects of Hsp70 Induction**

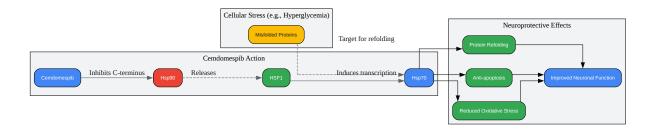
The subsequent increase in intracellular Hsp70 levels is believed to be the primary driver of **Cemdomespib**'s neuroprotective effects. Hsp70 can:

- Promote the refolding of damaged proteins: This helps to clear protein aggregates and restore normal cellular function.[4]
- Inhibit apoptotic pathways: By interfering with key signaling molecules in the cell death cascade, Hsp70 can protect neurons from apoptosis.



 Reduce oxidative stress and inflammation: Hsp70 has been shown to modulate inflammatory signaling pathways, which are known to be activated in DPN.

The following diagram illustrates the proposed signaling pathway of **Cemdomespib**:



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Proposed signaling pathway of **Cemdomespib**.

# Preclinical Research in Diabetic Peripheral Neuropathy

**Cemdomespib** has been evaluated in preclinical models of DPN, primarily in streptozotocin (STZ)-induced diabetic mice. These studies have provided evidence for its potential to ameliorate key pathological features of the disease.

#### **Experimental Protocols**

Streptozotocin (STZ)-Induced Diabetic Mouse Model:

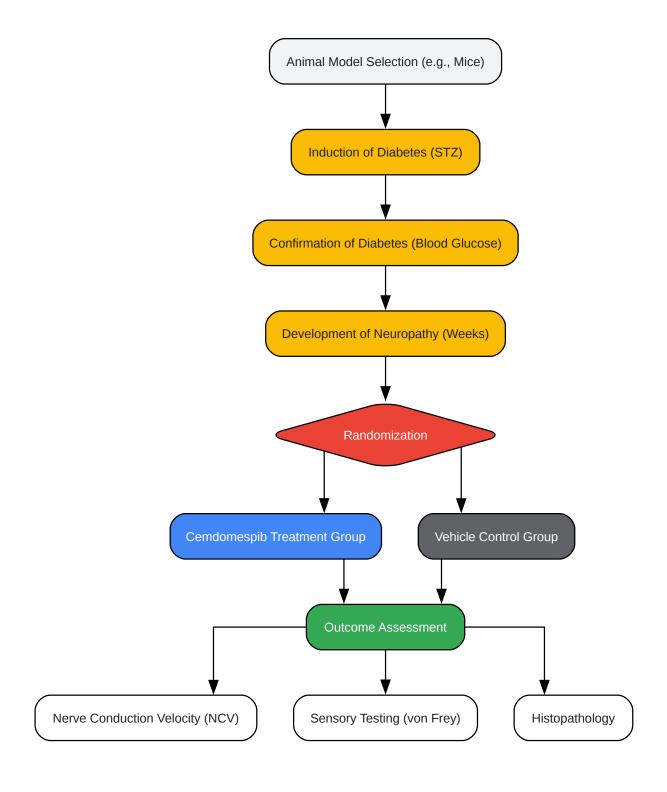
A widely used method to induce a model of type 1 diabetes in rodents is through the administration of STZ, a chemical that is toxic to pancreatic  $\beta$ -cells.



- Animal Model: Typically, male mice of a specific strain (e.g., C57BL/6J) are used.
- Induction of Diabetes: A single high-dose intraperitoneal injection of STZ (e.g., 150-200 mg/kg) dissolved in a citrate buffer is administered. Control animals receive the vehicle (citrate buffer) only.
- Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
- Development of Neuropathy: Diabetic mice are typically maintained for a period of several weeks (e.g., 8-12 weeks) to allow for the development of neuropathic symptoms.
- Treatment: Cemdomespib is administered orally or via intraperitoneal injection at various doses and frequencies.
- Outcome Measures: A battery of tests is used to assess the effects of treatment on sensory function, nerve conduction, and nerve morphology.

The following diagram outlines a general experimental workflow for preclinical studies of **Cemdomespib** in a DPN model:





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General preclinical experimental workflow.

### **Summary of Preclinical Findings**



Preclinical studies have demonstrated that **Cemdomespib** can dose-dependently reverse preexisting sensory deficits in diabetic mice.[3] Furthermore, treatment with **Cemdomespib** has been shown to prevent diabetes-induced deficits in both motor and sensory nerve conduction velocities.[3]

Parameter	Finding	Reference
Sensory Function	Dose-dependent reversal of hypoalgesia in STZ-induced diabetic mice.	[3]
Nerve Conduction Velocity (NCV)	Dose-dependent prevention of deficits in motor and sensory NCV.	[3]
Mechanism of Action	Efficacy is dependent on the induction of Hsp70.	[4]

#### Clinical Research: The CYPRESS Trial

**Cemdomespib** was investigated for the treatment of painful diabetic peripheral neuropathy in a Phase 2 clinical trial known as CYPRESS (NCT05895552).

#### **Trial Design and Methodology**

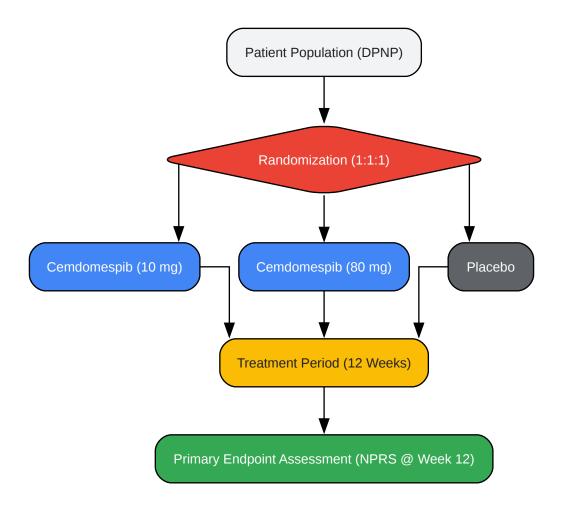
The CYPRESS trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **Cemdomespib** in participants with DPNP.

- Study Population: Patients with a diagnosis of type 1 or type 2 diabetes and a clinical diagnosis of painful diabetic peripheral neuropathy.
- Intervention: Participants were randomized to receive one of two doses of Cemdomespib (10 mg or 80 mg) or a placebo, administered orally once daily.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average of the daily pain score, as measured by the Numeric Pain Rating Scale (NPRS) at Week 12.



 Secondary Endpoints: While specific secondary endpoints are not detailed in the available public information, they typically include assessments of pain relief, changes in sleep interference, patient global impression of change, and safety and tolerability.

The logical relationship of the CYPRESS trial design is depicted below:



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CYPRESS Phase 2 trial design.

#### **Clinical Trial Results**

The CYPRESS trial was terminated early.[5] The decision to halt the trial was based on the finding that it did not meet its primary efficacy endpoint.[5] Specifically, treatment with either the 10 mg or 80 mg dose of **Cemdomespib** did not result in a statistically significant improvement in the weekly average daily pain score at 12 weeks compared to placebo.



Outcome	Result
Primary Efficacy Endpoint (Change in NPRS at Week 12)	Not met; no statistically significant difference between Cemdomespib and placebo.
Safety	The termination was not due to safety concerns.

#### **Discussion and Future Directions**

The journey of **Cemdomespib** in the context of diabetic peripheral neuropathy highlights the complexities of translating promising preclinical findings into clinical success. While the preclinical data provided a strong rationale for its development, the failure of the CYPRESS trial to demonstrate efficacy in reducing neuropathic pain underscores the challenges in treating this multifactorial condition.

Several factors could have contributed to the discrepancy between the preclinical and clinical results:

- Complexity of Human DPN: The pathophysiology of DPN in humans is likely more complex and heterogeneous than that in rodent models.
- Endpoint Selection: The primary endpoint of pain reduction may not have fully captured the potential disease-modifying effects of **Cemdomespib** on nerve structure and function.
- Patient Population: The specific characteristics of the patient population enrolled in the trial could have influenced the outcome.

Despite the termination of the CYPRESS trial for painful DPN, the neuroprotective mechanism of action of **Cemdomespib**, centered on the induction of Hsp70, may still hold therapeutic potential for other neurodegenerative conditions. Further research could explore:

- Different Patient Subgroups: Investigating whether certain subgroups of DPN patients might respond to Cemdomespib treatment.
- Alternative Endpoints: Utilizing endpoints that measure changes in nerve structure and function, in addition to pain, in future studies.



 Combination Therapies: Exploring the potential of Cemdomespib in combination with other therapeutic agents that target different pathways involved in DPN.

#### Conclusion

**Cemdomespib** represents a mechanistically novel approach to the treatment of diabetic peripheral neuropathy. Its ability to modulate the Hsp90/Hsp70 chaperone system and exert neuroprotective effects in preclinical models provided a strong foundation for clinical investigation. However, the negative results of the Phase 2 CYPRESS trial for painful DPN highlight the significant hurdles in developing effective treatments for this complex condition. While the future of **Cemdomespib** for DPN is uncertain, the knowledge gained from this research contributes valuable insights into the role of the heat shock response in neurodegeneration and will inform the design of future studies aimed at developing disease-modifying therapies for diabetic peripheral neuropathy.

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